2-(adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative featuring an adamantane core Adamantane is a highly symmetrical, rigid, and densely packed tricyclic hydrocarbon, which imparts unique chemical properties to its derivatives
Mechanism of Action
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including viral proteins and cancer cells .
Mode of Action
Adamantyl-substituted compounds have been shown to react with nitrogen, oxygen, and sulfur nucleophiles to give halogen substitution products .
Biochemical Pathways
Adamantane derivatives have been associated with antiviral and anticancer activities, suggesting they may influence pathways related to viral replication and cell proliferation .
Result of Action
Similar adamantane derivatives have shown inhibitory activity against h1n1 influenza a viruses and anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantane derivatives with boronic acids or boronic esters under specific conditions. One common method is the borylation of adamantane using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the borylation reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can lead to the formation of boronic esters or boronic acids.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Boronic acids, borates.
Reduction: Boronic esters, boronic acids.
Substitution: Biaryl compounds, heterocycles.
Scientific Research Applications
Chemistry: In organic chemistry, 2-(adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: The compound has potential applications in biological research, particularly in the development of boronic acid-based sensors and probes. These sensors can be used to detect biomolecules such as sugars and amino acids, which are important in medical diagnostics and research.
Medicine: Boronic acids and their derivatives are being explored for their therapeutic potential. They have shown promise in the treatment of diseases such as cancer and diabetes. The adamantane core of this compound may enhance its bioavailability and target specificity.
Industry: In materials science, this compound can be used to create advanced materials with unique properties. Its rigidity and stability make it suitable for applications in nanotechnology and the development of new polymers and composites.
Comparison with Similar Compounds
Boronic Acids: General boronic acids and their derivatives.
Adamantane Derivatives: Other adamantane-based compounds with different functional groups.
Uniqueness: 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the rigid adamantane core and the boronic acid functionality. This combination provides enhanced stability and reactivity compared to other boronic acids and adamantane derivatives.
Properties
CAS No. |
1357000-33-9 |
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Molecular Formula |
C16H27BO2 |
Molecular Weight |
262.2 g/mol |
IUPAC Name |
2-(1-adamantyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H27BO2/c1-14(2)15(3,4)19-17(18-14)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,5-10H2,1-4H3 |
InChI Key |
YRNLZLCMVODAQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC4CC(C2)CC(C4)C3 |
Purity |
95 |
Origin of Product |
United States |
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